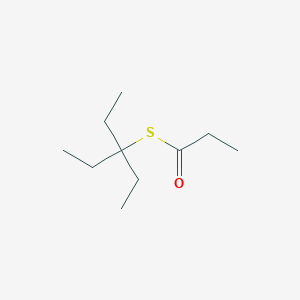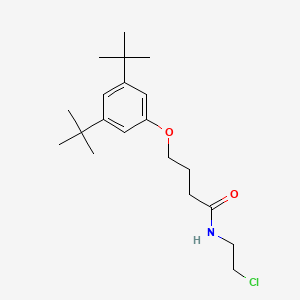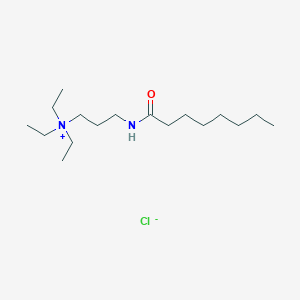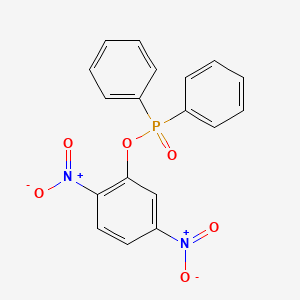
2-Ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide is an organic compound that belongs to the class of sulfolenes. Sulfolenes are cyclic organic chemicals with a sulfone functional group. This compound is characterized by its unique structure, which includes a thiophene ring with a sulfone group, an ethyl group, and a phenylsulfanyl group attached to it. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide typically involves the reaction of 2,5-dihydrothiophene-1,1-dioxide with ethyl and phenylsulfanyl substituents. One common method is the polyalkylation of 2,5-dihydrothiophene-1,1-dioxide derivatives. This process involves the deprotonation of methylene groups under the action of strong bases such as lithium hexamethyldisilazide (LiHMDS) and subsequent alkylation with dihaloalkanes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of autoclaves and controlled temperature conditions are common in industrial settings to facilitate the reaction and prevent polymerization of the diene .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo substitution reactions where the phenylsulfanyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenylsulfanyl group can also contribute to the compound’s biological activity by enhancing its binding affinity to specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dihydrothiophene-1,1-dioxide: A simpler sulfolene compound without the ethyl and phenylsulfanyl substituents.
Sulfolane: A related compound used as a solvent in the petrochemical industry.
Uniqueness
2-Ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
110026-87-4 |
|---|---|
Molekularformel |
C12H14O2S2 |
Molekulargewicht |
254.4 g/mol |
IUPAC-Name |
2-ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C12H14O2S2/c1-2-12-8-11(9-16(12,13)14)15-10-6-4-3-5-7-10/h3-8,12H,2,9H2,1H3 |
InChI-Schlüssel |
RLYBEQMXXUETSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C=C(CS1(=O)=O)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)



![1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B14316942.png)









